molecular formula C18H15NO5S B497974 3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid CAS No. 927638-20-8

3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid

Cat. No.: B497974
CAS No.: 927638-20-8
M. Wt: 357.4g/mol
InChI Key: JZHNKEXLWCIYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid is an organic compound with a complex structure that includes a naphthyl group, a sulfonyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid typically involves multiple steps, starting with the preparation of the naphthyl sulfonyl chloride, which is then reacted with an amine to form the sulfonamideThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions typically occur under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-{[(4-Hydroxynaphthyl)sulfonyl]amino}benzoic acid, while reduction of the sulfonyl group can produce 3-{[(4-Methoxynaphthyl)sulfanyl]amino}benzoic acid .

Mechanism of Action

The mechanism of action of 3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The methoxy and benzoic acid groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Hydroxynaphthyl)sulfonyl]amino}benzoic acid
  • 3-{[(4-Methoxynaphthyl)sulfanyl]amino}benzoic acid
  • 4-Methoxybenzenesulfonamide

Uniqueness

3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the naphthyl and benzoic acid moieties allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

3-[(4-methoxynaphthalen-1-yl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S/c1-24-16-9-10-17(15-8-3-2-7-14(15)16)25(22,23)19-13-6-4-5-12(11-13)18(20)21/h2-11,19H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHNKEXLWCIYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.